molecular formula C10H20O2 B2945971 3-Ethyl-2,4,4-trimethylvaleric acid CAS No. 67731-86-6

3-Ethyl-2,4,4-trimethylvaleric acid

Cat. No.: B2945971
CAS No.: 67731-86-6
M. Wt: 172.268
InChI Key: FKCBETHEWXODOQ-UHFFFAOYSA-N
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Description

3-Ethyl-2,4,4-trimethylvaleric acid is an organic compound belonging to the class of branched-chain fatty acids It is characterized by its unique structure, which includes an ethyl group and three methyl groups attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4,4-trimethylvaleric acid typically involves the alkylation of valeric acid derivatives. One common method includes the reaction of valeric acid with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts to enhance the efficiency and yield of the reaction. Continuous flow reactors are often employed to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4,4-trimethylvaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the methyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

3-Ethyl-2,4,4-trimethylvaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4,4-trimethylvaleric acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Ethylhexanoic acid: Another branched-chain fatty acid with similar structural features.

    Isovaleric acid: A branched-chain fatty acid with a different branching pattern.

    Pivalic acid: A highly branched fatty acid with a quaternary carbon center.

Uniqueness: 3-Ethyl-2,4,4-trimethylvaleric acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-ethyl-2,4,4-trimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-6-8(10(3,4)5)7(2)9(11)12/h7-8H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCBETHEWXODOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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